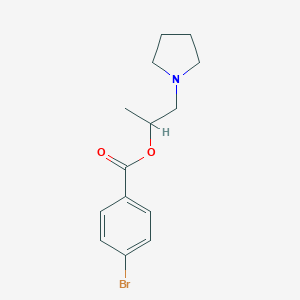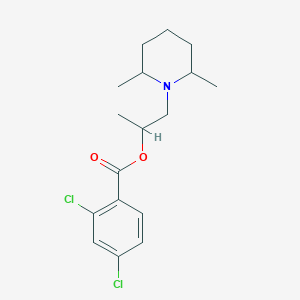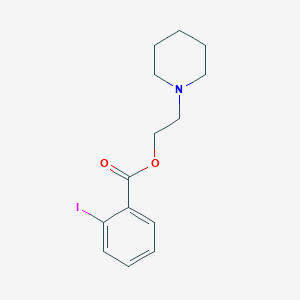
1-Methylpiperidin-3-yl 2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylpiperidin-3-yl 2-methylbenzoate, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of indole-derived synthetic cannabinoids and is known for its potent binding affinity to the CB1 and CB2 receptors in the endocannabinoid system.
作用機序
The mechanism of action of 1-Methylpiperidin-3-yl 2-methylbenzoate is similar to that of other synthetic cannabinoids. It binds to the CB1 and CB2 receptors in the endocannabinoid system, which leads to the activation of downstream signaling pathways. This results in the modulation of various physiological processes such as pain sensation, appetite, and mood.
Biochemical and Physiological Effects:
1-Methylpiperidin-3-yl 2-methylbenzoate has been shown to have a range of biochemical and physiological effects. It has been reported to have analgesic properties, which make it a potential candidate for the treatment of pain. It has also been shown to have appetite-stimulating effects, which could be useful in the treatment of conditions such as anorexia nervosa. Additionally, 1-Methylpiperidin-3-yl 2-methylbenzoate has been shown to have anxiolytic and sedative effects, which could be useful in the treatment of anxiety and sleep disorders.
実験室実験の利点と制限
One advantage of using 1-Methylpiperidin-3-yl 2-methylbenzoate in lab experiments is its high binding affinity to the CB1 and CB2 receptors, which makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, one limitation of using 1-Methylpiperidin-3-yl 2-methylbenzoate is its potency, which can make it difficult to control the dose and can lead to adverse effects in animal models.
将来の方向性
There are several future directions for the study of 1-Methylpiperidin-3-yl 2-methylbenzoate. One area of research could be the development of more selective synthetic cannabinoids that target specific receptors in the endocannabinoid system. Another area of research could be the investigation of the potential therapeutic applications of 1-Methylpiperidin-3-yl 2-methylbenzoate in the treatment of pain, appetite disorders, anxiety, and sleep disorders. Additionally, further research could be conducted to better understand the pharmacokinetics and pharmacodynamics of 1-Methylpiperidin-3-yl 2-methylbenzoate in animal models and humans.
合成法
The synthesis of 1-Methylpiperidin-3-yl 2-methylbenzoate involves the reaction of 1-methylpiperidin-3-amine with 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions for several hours. The resulting product is a white crystalline powder that is purified using column chromatography or recrystallization.
科学的研究の応用
1-Methylpiperidin-3-yl 2-methylbenzoate has been studied extensively for its potential applications in medical research. It is commonly used as a reference compound in studies that investigate the pharmacological properties of synthetic cannabinoids. 1-Methylpiperidin-3-yl 2-methylbenzoate has been shown to have a high binding affinity to the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as pain sensation, appetite, and mood. This makes 1-Methylpiperidin-3-yl 2-methylbenzoate a useful tool for investigating the role of the endocannabinoid system in these processes.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
(1-methylpiperidin-3-yl) 2-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-6-3-4-8-13(11)14(16)17-12-7-5-9-15(2)10-12/h3-4,6,8,12H,5,7,9-10H2,1-2H3 |
InChIキー |
UXMXABCZMXHXKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2CCCN(C2)C |
正規SMILES |
CC1=CC=CC=C1C(=O)OC2CCCN(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)


![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)







![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)
